Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate
Overview
Description
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate is a synthetic organic compound with the molecular formula C21H31NO3 It is characterized by the presence of an ester group, a ketone group, and a pyrrolidine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization and Esterification: The intermediate undergoes cyclization and esterification to form the final product, this compound. This step may require the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can undergo various chemical reactions, including:
Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. For example, the ketone group may form hydrogen bonds with active sites of enzymes, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can be compared with other similar compounds, such as:
Ethyl 8-oxo-8-[2-(morpholinomethyl)phenyl]octanoate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the differences in their ring structures.
Properties
IUPAC Name |
ethyl 8-oxo-8-[2-(pyrrolidin-1-ylmethyl)phenyl]octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXHADIHCLKMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643684 | |
Record name | Ethyl 8-oxo-8-{2-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-39-8 | |
Record name | Ethyl η-oxo-2-(1-pyrrolidinylmethyl)benzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-oxo-8-{2-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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